Enhanced Hydrophobicity Compared to C16 Analog: Implications for Solubility-Dependent Assays
(3S)-3-Hydroxydocosanoyl-CoA exhibits significantly lower aqueous solubility (0.43 g/L) compared to the common long-chain analog (S)-3-hydroxypalmitoyl-CoA (C16, 2.14 g/L), a 5-fold difference in predicted solubility [1][2]. This increased hydrophobicity is consistent with its longer acyl chain (C22 vs. C16) and directly impacts solvent requirements for in vitro assays and analytical method development.
| Evidence Dimension | Predicted Aqueous Solubility (ALOGPS) |
|---|---|
| Target Compound Data | 0.43 g/L |
| Comparator Or Baseline | (S)-3-Hydroxypalmitoyl-CoA: 2.14 g/L |
| Quantified Difference | 5-fold lower solubility for C22 compound |
| Conditions | In silico prediction (ALOGPS) |
Why This Matters
Procurement of a specific long-chain acyl-CoA is critical for studies where maintaining substrate solubility without non-physiological co-solvents is required; substituting with a more soluble C16 analog fails to replicate the true biophysical behavior of very-long-chain fatty acid metabolism.
- [1] YMDB. 3-hydroxydocosanoyl-CoA (YMDB00734). Yeast Metabolome Database, 2025. View Source
- [2] YMDB. (S)-3-hydroxypalmitoyl-CoA (YMDB00468). Yeast Metabolome Database, 2025. View Source
